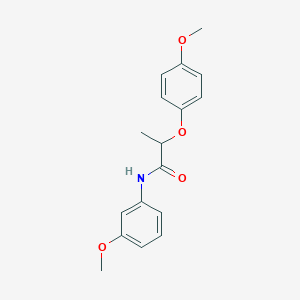
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to have various biochemical and physiological effects.
Wirkmechanismus
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide activates PPARδ, a nuclear receptor that regulates various metabolic pathways, including fatty acid oxidation, glucose metabolism, and inflammation. Activation of PPARδ by 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide leads to increased expression of genes involved in fatty acid oxidation and energy expenditure, resulting in improved lipid and glucose metabolism and reduced adiposity. Moreover, 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, reduced adiposity, and improved cardiovascular function. Moreover, 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been found to have anti-inflammatory properties and has been shown to reduce oxidative stress and inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ. Moreover, it has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide, including further investigation of its therapeutic potential for metabolic and cardiovascular diseases, as well as its potential use in cancer treatment. Moreover, there is a need for further studies on the safety and toxicity of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide, as well as its potential interactions with other drugs and compounds. Finally, there is a need for the development of more potent and selective PPARδ agonists with improved safety and efficacy profiles.
Synthesemethoden
The synthesis of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide involves several steps, including the reaction of 4-methoxyphenol with 3-methoxybenzylamine to form 2-(3-methoxyphenyl)ethylamine, which is then reacted with 4-chlorobutyryl chloride to form the intermediate 4-chlorobutyryl-2-(3-methoxyphenyl)ethylamine. Finally, the intermediate is reacted with 4-methoxyphenoxyacetic acid to form 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its potential use in enhancing athletic performance and endurance. Moreover, 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been found to have anticancer properties and has been studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12(22-15-9-7-14(20-2)8-10-15)17(19)18-13-5-4-6-16(11-13)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJPNRHIFLMFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5219705.png)
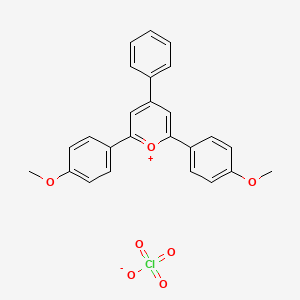
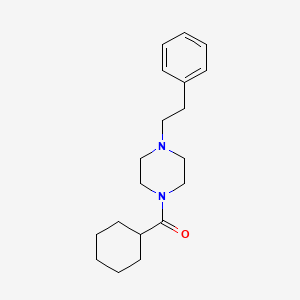
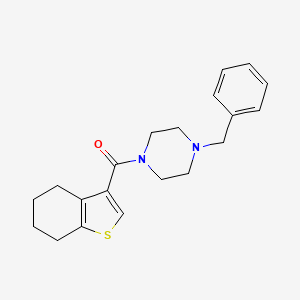
![allyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5219741.png)
![diethyl 2-[(2,2-dimethylpropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5219743.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[(3-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5219747.png)
![methyl [8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetate](/img/structure/B5219749.png)
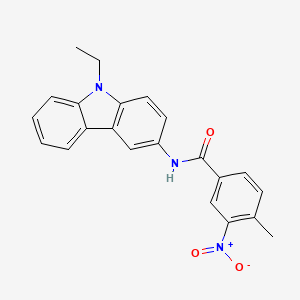
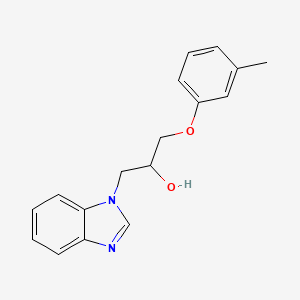
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide](/img/structure/B5219774.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B5219782.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5219786.png)
![methyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5219793.png)